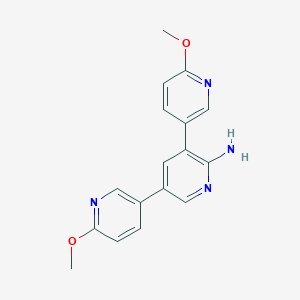
3,5-Bis(6-methoxy-3-pyridyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine is a chemical compound with the molecular formula C17H16N4O2. It is a derivative of terpyridine, a class of compounds known for their ability to form stable complexes with metal ions. This compound is characterized by the presence of methoxy groups at the 6 and 6’’ positions and an amine group at the 2’ position of the terpyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxypyridine and 2-aminopyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,6-dimethoxypyridine and 2-aminopyridine under basic conditions.
Cyclization: The intermediate undergoes cyclization to form the terpyridine core structure.
Industrial Production Methods
Industrial production of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted terpyridine derivatives.
Scientific Research Applications
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment due to its ability to bind to metal ions and generate reactive oxygen species.
Industry: Utilized in the development of advanced materials such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects:
Molecular Targets: The compound targets metal ions such as iron and copper.
Pathways Involved: The formation of metal complexes can generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’'-Terpyridine: Lacks the methoxy and amine groups, making it less versatile in forming metal complexes.
4,4’,4’‘-Trimethoxy-2,2’6’,2’'-terpyridine: Contains methoxy groups at different positions, affecting its binding properties.
2,2’6’,2’‘-Terpyridine-4’-amine: Contains an amine group but lacks the methoxy groups, leading to different reactivity.
Uniqueness
6,6’‘-Dimethoxy-[3,3’;5’,3’‘]terpyridin-2’-ylamine is unique due to the presence of both methoxy and amine groups, which enhance its ability to form stable and versatile metal complexes. This makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
3,5-bis(6-methoxypyridin-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H16N4O2/c1-22-15-5-3-11(8-19-15)13-7-14(17(18)21-10-13)12-4-6-16(23-2)20-9-12/h3-10H,1-2H3,(H2,18,21) |
InChI Key |
ADECQYTURGAKRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




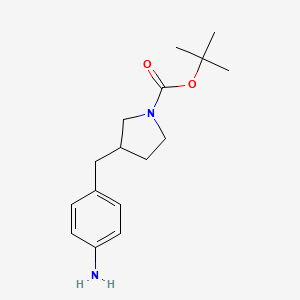


![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
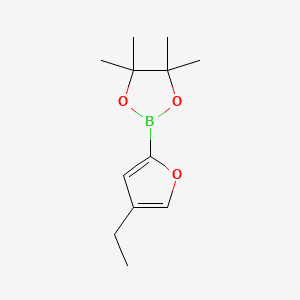
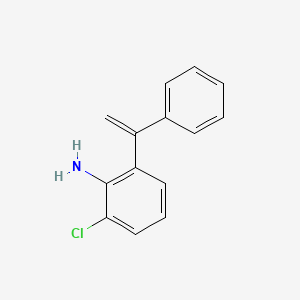
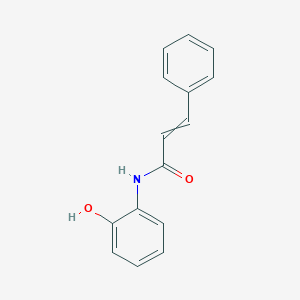
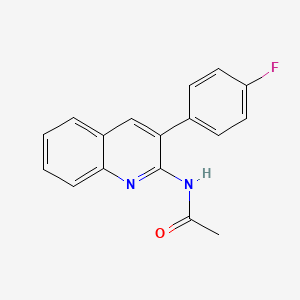
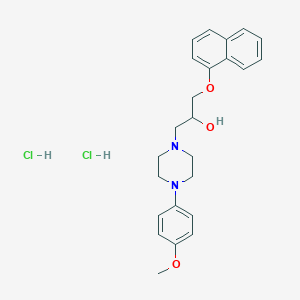
![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
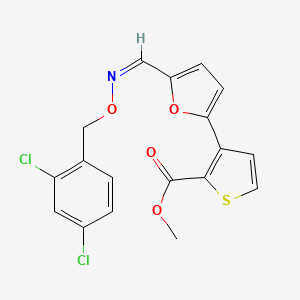
![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)
